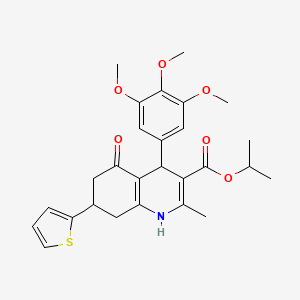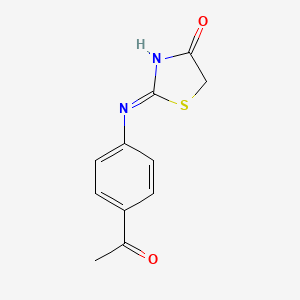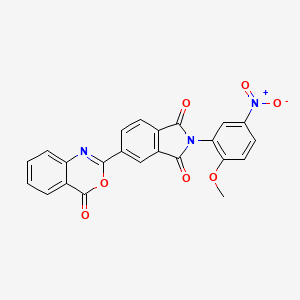![molecular formula C25H24F3N3OS2 B11631261 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631261.png)
2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a quinoline ring fused with a pyrazole ring, along with various substituents. The compound’s systematic name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for Compound X. One notable method involves the condensation of appropriate starting materials, followed by cyclization. For instance, a key step might be the reaction between a thienyl-substituted ketone and an ethylsulfanyl-substituted aldehyde. The exact conditions and reagents would depend on the specific synthetic strategy.
Industrial Production:: While industrial-scale production details are proprietary, manufacturers likely optimize the synthetic route for efficiency, yield, and cost-effectiveness. Continuous flow processes or batch reactions may be employed.
Analyse Des Réactions Chimiques
Reaction Types:: Compound X can undergo various reactions, including:
Oxidation: Oxidative transformations of the thienyl or phenyl moieties.
Reduction: Reduction of the quinoline or pyrazole rings.
Substitution: Substitution reactions at different positions.
Cyclization: Formation of the quinoline and pyrazole rings.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, halides) and appropriate catalysts.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The specific products formed depend on the reaction conditions and substituents. Isomers, regioselectivity, and stereochemistry play crucial roles.
Applications De Recherche Scientifique
Compound X finds applications in:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological targets.
Materials Science: Its unique structure could inspire novel materials.
Mécanisme D'action
The precise mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparaison Avec Des Composés Similaires
While Compound X is unique due to its intricate structure, similar compounds include:
Ethiprole: A pyrazole-based insecticide.
2-Amino-3-[4-(ethylsulfanyl)phenyl]-N’-methylpropanehydrazide: A related compound with an ethylsulfanyl-substituted phenyl ring.
Propriétés
Formule moléculaire |
C25H24F3N3OS2 |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
2-amino-4-(3-ethylsulfanylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H24F3N3OS2/c1-4-33-19-8-9-34-22(19)20-16(13-29)23(30)31(15-7-5-6-14(10-15)25(26,27)28)17-11-24(2,3)12-18(32)21(17)20/h5-10,20H,4,11-12,30H2,1-3H3 |
Clé InChI |
AVZPOHZVQKAHQU-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC(=C4)C(F)(F)F)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631182.png)
![3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631189.png)
![4-[2-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B11631202.png)
![1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile](/img/structure/B11631204.png)


![1-ethyl-6-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11631212.png)

![(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11631219.png)
![Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11631222.png)
![ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11631228.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631231.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11631233.png)

